molecular formula C20H20FN3O3S2 B2387949 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941962-16-9

1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2387949
CAS No.: 941962-16-9
M. Wt: 433.52
InChI Key: ZMNRMAGWSNKYBA-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a fluorophenylsulfonyl group, a piperidine ring, and a benzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. This group can be synthesized through the reaction of 4-fluorobenzene with sulfur trioxide, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed using standard methods of amine synthesis, and the benzo[d]thiazol-2-yl moiety is introduced through a cyclization reaction involving thiazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieving the desired product. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic applications.

  • Medicine: The compound may have pharmacological properties that make it useful in drug development.

  • Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 1-((3-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

  • 1-((4-fluorophenyl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

  • 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide

These compounds differ in the position of the fluorine atom on the phenyl ring or the position of the methyl group on the benzo[d]thiazol-2-yl moiety. The uniqueness of 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide lies in its specific structural features, which may confer distinct biological or chemical properties.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h2-7,12,14H,8-11H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNRMAGWSNKYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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